molecular formula C8H9FN2O4 B10907987 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10907987
M. Wt: 216.17 g/mol
InChI Key: BUUCGQZXTHGPEO-UHFFFAOYSA-N
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Description

    Starting Materials: The fluoroethyl-pyrazole intermediate and methyl chloroformate.

    Reaction Conditions: A base such as triethylamine is used in an organic solvent like dichloromethane.

    Procedure: The fluoroethyl-pyrazole intermediate reacts with methyl chloroformate to form the final product, 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions

  • Formation of the Pyrazole Ring:

      Starting Materials: Hydrazine and an appropriate β-diketone.

      Reaction Conditions: The reaction is usually carried out in an acidic medium, often using acetic acid as a solvent.

      Procedure: The β-diketone reacts with hydrazine to form the pyrazole ring through a cyclization reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction can yield alcohols or other reduced forms of the compound.

  • Substitution:

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents with a base to facilitate the reaction.

      Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and potential to form novel compounds.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Used in studies to understand enzyme interactions and metabolic pathways.
  • Medicine:

    • Explored for its potential as a pharmaceutical intermediate.
    • Studied for its possible therapeutic effects and drug development.
  • Industry:

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance binding affinity and selectivity, while the methoxycarbonyl group can influence the compound’s pharmacokinetic properties.

Similar Compounds:

    1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    1-(2-Fluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-4-carboxylic acid: Another isomer with variations in the position of functional groups.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. The combination of the fluoroethyl and methoxycarbonyl groups in the pyrazole ring structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9FN2O4

Molecular Weight

216.17 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9FN2O4/c1-15-8(14)5-4-11(3-2-9)10-6(5)7(12)13/h4H,2-3H2,1H3,(H,12,13)

InChI Key

BUUCGQZXTHGPEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)O)CCF

Origin of Product

United States

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